An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid
An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid with emerging interest in medicinal chemistry. This document consolidates its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and explores its potential biological activities, including its role in modulating the mTOR signaling pathway. All quantitative data is presented in clear, tabular formats, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
2,6-Dimethylbenzoic acid, also known as vic.-m-Xylylic acid, is a white to off-white crystalline solid.[1] Its core structure consists of a benzoic acid molecule with two methyl groups at the 2 and 6 positions of the benzene ring.
Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 632-46-2[1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₂[1][3][5] |
| Molecular Weight | 150.17 g/mol [2][3] |
| IUPAC Name | 2,6-dimethylbenzoic acid |
| Synonyms | vic.-m-Xylylic acid, m-Xylene-2-carboxylic Acid[2][3][4] |
| InChI Key | HCBHQDKBSKYGCK-UHFFFAOYSA-N[1] |
| SMILES | Cc1cccc(C)c1C(=O)O[2] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | 274.50 °C @ 760.00 mm Hg | [4] |
| pKa | 3.362 (at 25°C) | [5] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] Water solubility: 981.7 mg/L @ 25 °C (estimated).[4] | [1][4] |
| Appearance | White to off-white crystalline powder.[1] | [1] |
Experimental Protocols
Synthesis of 2,6-Dimethylbenzoic Acid
A common laboratory-scale synthesis involves the carbonation of a Grignard reagent derived from 2,6-dimethylbromobenzene. The following is a representative protocol.
Workflow for the Synthesis of 2,6-Dimethylbenzoic Acid
Caption: A generalized workflow for the synthesis of 2,6-dimethylbenzoic acid.
Methodology:
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2,6-dimethylbromobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain the reaction.
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Carbonation: The freshly prepared Grignard reagent is cooled in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. This step should be performed with vigorous stirring.
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Acidic Hydrolysis: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) with cooling. This protonates the carboxylate salt to form the carboxylic acid.
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Extraction: The aqueous layer is separated, and the organic layer is extracted with a suitable organic solvent such as ethyl acetate. The organic extracts are combined.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, commonly from an ethanol/water mixture, to yield pure 2,6-dimethylbenzoic acid.
Purification by Recrystallization
Methodology:
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Dissolution: The crude 2,6-dimethylbenzoic acid is dissolved in a minimum amount of hot solvent (e.g., ethanol).
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Hot Filtration: If insoluble impurities are present, the hot solution is filtered.
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Crystallization: Water is added dropwise to the hot filtrate until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol/water.
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Drying: The purified crystals are dried in a vacuum oven.
Analytical Methods
The purity and identity of 2,6-dimethylbenzoic acid can be confirmed using standard analytical techniques.
| Analytical Method | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the retention time of a standard sample. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A peak corresponding to the molecular ion (m/z = 150.17) and a characteristic fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the structure of 2,6-dimethylbenzoic acid. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid O-H stretch (broad), C=O stretch, and aromatic C-H and C=C stretches. |
Biological Activity and Signaling Pathways
Recent studies have indicated that certain dimethylbenzoic acid derivatives may possess biological activity. Notably, a compound referred to as 2,6-DMBQ has been shown to attenuate airway inflammation in asthmatic mice by inhibiting the mTOR signaling pathway. While it is important to confirm the exact identity of "2,6-DMBQ" in this context, the findings suggest a potential therapeutic application for related compounds.
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase involved in regulating cell growth, proliferation, and survival. Its signaling pathway is often dysregulated in diseases such as cancer and inflammation. The study on 2,6-DMBQ suggests that it may exert its anti-inflammatory effects by inhibiting key proteins in the mTOR pathway, such as AKT and p70S6K.
Potential mTOR Signaling Pathway Inhibition by 2,6-Dimethylbenzoic Acid
Caption: A diagram illustrating the potential inhibitory effect of 2,6-dimethylbenzoic acid on the mTOR signaling pathway.
This proposed mechanism suggests that 2,6-dimethylbenzoic acid could be a valuable lead compound for the development of novel anti-inflammatory or anti-cancer agents. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
Safety and Handling
2,6-Dimethylbenzoic acid is a combustible solid and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[2] It should be stored in a dry, well-ventilated area.
Conclusion
2,6-Dimethylbenzoic acid is a well-characterized compound with established physicochemical properties and synthetic routes. The emerging evidence of its potential biological activity, particularly in the context of mTOR signaling, makes it a compound of significant interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising molecule.
References
- 1. Page loading... [guidechem.com]
- 2. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zgddek.com [zgddek.com]
- 4. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
